Ácido 3-oxo-3,4-dihidro-2H-1,4-benzoxazina-8-carboxílico

Descripción general

Descripción

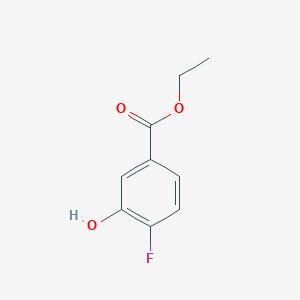

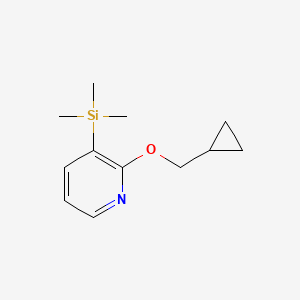

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms

Aplicaciones Científicas De Investigación

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties

Mecanismo De Acción

Target of Action

The primary targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid are currently unknown

Mode of Action

It is known that the compound is a weak acid and can undergo neutralization reactions with bases to form corresponding salts .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a boiling point of 302-305°C .

Result of Action

The molecular and cellular effects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. For instance, the compound should be stored in a dry, cool place, away from fire sources and oxidizing agents to prevent fire or explosion . It may also cause irritation to the skin, eyes, and respiratory tract, so appropriate protective measures such as wearing gloves and goggles should be taken when handling the compound .

This compound presents an interesting area of study for its potential applications in organic synthesis reactions .

Análisis Bioquímico

Biochemical Properties

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes The compound acts as a PARP inhibitor, which can be beneficial in treating diseases where DNA repair mechanisms are compromised

Cellular Effects

The effects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a PARP inhibitor, it can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid may affect the expression of genes involved in oxidative stress responses and inflammation, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death in rapidly dividing cells, such as cancer cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of PARP activity, leading to prolonged DNA damage and cell death in cancer models.

Dosage Effects in Animal Models

The effects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as gastrointestinal disturbances and hematological toxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing side effects. These findings highlight the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine and feces. These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, which are crucial for its therapeutic efficacy.

Transport and Distribution

The transport and distribution of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can localize to various cellular compartments, including the nucleus and cytoplasm. The distribution of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair and transcription regulation . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy in modulating cellular processes. Additionally, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid may also localize to other organelles, such as mitochondria, where it could influence mitochondrial function and energy metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters using hydrogen carbonate . Another method involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene, leading to an acyclic intermediate that undergoes intermolecular amidation to form the desired benzoxazine .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of transition metal catalysis, metal-free processes, and solid-state methods are also explored to enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid

- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid

- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

Uniqueness

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to the presence of the carboxylic acid group at the 8th position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Propiedades

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIIVSMKGXZHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593047 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-72-9 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)